5-Chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-methoxybenzamide
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Overview
Description
5-Chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-methoxybenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzamide core substituted with a chloro group, a methoxy group, and a piperidinylmethyl group linked to a cyanopyridine moiety. The unique structure of this compound allows it to interact with biological systems in specific ways, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions involving the appropriate starting materials, such as pyridine derivatives and amines, under controlled conditions.
Introduction of the Cyanopyridine Moiety: The cyanopyridine group is introduced via nucleophilic substitution reactions, often using cyanide sources like sodium cyanide or potassium cyanide.
Coupling with Benzamide: The final step involves coupling the piperidine intermediate with a benzamide derivative. This step may require the use of coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Sodium azide (NaN3), thiourea
Major Products
Oxidation: Formation of aldehydes or carboxylic acids
Reduction: Formation of primary amines
Substitution: Formation of substituted benzamides
Scientific Research Applications
5-Chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: It can be studied for its potential effects on various biological pathways and its interactions with different proteins.
Materials Science: The compound’s unique structure may allow it to be used in the development of new materials with specific properties, such as improved solubility or stability.
Biological Research: It can be used as a tool compound to study the effects of specific chemical modifications on biological activity.
Mechanism of Action
The mechanism of action of 5-Chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological system being studied, but could include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-methoxybenzamide
- 5-Chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-hydroxybenzamide
- 5-Chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-ethoxybenzamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the methoxy group, in particular, can affect the compound’s solubility, stability, and ability to interact with biological targets compared to its analogs with different substituents.
Properties
IUPAC Name |
5-chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2/c1-27-18-5-4-16(21)11-17(18)20(26)24-13-14-6-9-25(10-7-14)19-15(12-22)3-2-8-23-19/h2-5,8,11,14H,6-7,9-10,13H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBJNXSVUPAMRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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